1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Description
Historical Context of Pyrazole Carboxylate Esters in Chemical Research
Pyrazole carboxylate esters have emerged as critical intermediates in organic synthesis and agrochemical development. The historical trajectory of these compounds traces back to early 20th-century efforts to functionalize pyrazole rings, with seminal work by Ludwig Knorr on pyrazolone derivatives laying the groundwork for modern synthetic routes. The 1960s saw advancements in regioselective substitution techniques, exemplified by O’Donovan et al.’s Sandmeyer-type reactions to synthesize 1-substituted pyrazole-4-carboxylic acids. By the 1990s, industrial applications surged, particularly after Monsanto optimized large-scale synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a precursor to commercial fungicides. The compound 1-(4-nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester represents a modern iteration, leveraging nitrobenzyl groups to enhance electronic properties for specialized applications.
Nomenclature and Classification Systems
The systematic naming of this compound follows IUPAC guidelines:
- Preferred IUPAC name : Ethyl 1-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate.
- Alternative designations : 1-(4-Nitrobenzyl)pyrazole-4-carboxylic acid ethyl ester; 4-Nitrobenzyl-protected pyrazole-4-ethyl carboxylate.
Classification adheres to:
Registration and Identification Parameters
Key identifiers for this compound include:
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 1197233-25-2 | |
| PubChem CID | 13802159 | |
| MDL Number | MFCD08456993 | |
| SMILES | O=C(C1=CN(CC2=CC=C(N+[O-])C=C2)N=C1)OCC |
These identifiers ensure unambiguous referencing across chemical databases and regulatory frameworks.
Molecular Formula and Weight Analysis
The compound’s molecular architecture is defined by:
Structural breakdown :
| Component | Contribution to Molecular Weight |
|---|---|
| Pyrazole ring (C3H3N2) | 67.08 g/mol (24.4%) |
| 4-Nitrobenzyl group | 152.12 g/mol (55.3%) |
| Ethyl carboxylate | 88.11 g/mol (32.0%) |
Mass spectrometric analysis typically reveals a base peak at m/z 275.1 (M+) with key fragments at m/z 226 (loss of NO2) and 140 (pyrazole-COOEt).
Position Within Pyrazole Derivative Family
This ester occupies a niche within the pyrazole carboxylate family:
Structural analogs :
Functional differentiators :
Synthetic utility :
Properties
IUPAC Name |
ethyl 1-[(4-nitrophenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-13(17)11-7-14-15(9-11)8-10-3-5-12(6-4-10)16(18)19/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYBAXGNWMHIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195573 | |
| Record name | Ethyl 1-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197233-25-2 | |
| Record name | Ethyl 1-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197233-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
This classical approach involves the formation of the pyrazole ring via cyclization of hydrazines with β-keto esters or related precursors, followed by selective alkylation to introduce the 4-nitrobenzyl substituent.
Step-by-step Process
- Preparation of pyrazole core:
Hydrazine hydrate reacts with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under reflux conditions to form the pyrazole ring via a cyclization process.
$$
\text{Hydrazine} + \text{β-keto ester} \rightarrow \text{pyrazole derivative}
$$ - Introduction of the 4-nitrobenzyl group:
The pyrazole intermediate undergoes N-alkylation with 4-nitrobenzyl halides (e.g., 4-nitrobenzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic substitution at the nitrogen atom.
$$
\text{Pyrazole} + \text{4-nitrobenzyl bromide} \rightarrow \text{N-alkylated pyrazole}
$$ - Esterification to form the ethyl ester:
The carboxylic acid group is esterified with ethanol under acid catalysis (e.g., sulfuric acid) or via Fischer esterification, producing the ethyl ester.
Research Findings & Data
- The process aligns with the general synthetic routes for pyrazole derivatives as outlined in patent WO2012025469A1, which emphasizes alkylation of heterocyclic cores with halogenated benzyl groups, followed by esterification.
- The method offers high regioselectivity and functional group tolerance, suitable for synthesizing compounds with nitro substituents on aromatic rings.
Hydrazine-Mediated Cyclization with Nitro-Substituted Benzyl Precursors
Method Overview
This approach involves directly synthesizing the target compound via hydrazine reactions with nitrobenzyl derivatives, followed by cyclization and esterification steps.
Step-by-step Process
- Preparation of nitrobenzyl hydrazines:
Nitrobenzyl halides (e.g., 4-nitrobenzyl chloride) are reacted with hydrazine to form hydrazine derivatives bearing the nitrobenzyl group. - Cyclization to pyrazole:
These hydrazine derivatives are then reacted with β-keto esters or similar compounds under reflux in polar organic solvents such as ethanol or acetonitrile, promoting intramolecular cyclization to form the pyrazole ring. - Ester formation:
The carboxylic acid functionality is esterified with ethanol, often under acidic conditions, to yield the ethyl ester.
Research & Patent Data
- Patent WO2012025469A1 describes similar hydrazine-based routes, emphasizing the use of halogenated acetoacetic ester derivatives and hydrazine to synthesize pyrazole esters with various substituents, including nitro groups.
- This method is advantageous for its directness and potential for scale-up, especially when optimized for high yields.
Metal-Catalyzed Cross-Coupling and Cyclization Strategies
Method Overview
Recent advancements include metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach aromatic groups followed by cyclization to form the pyrazole core.
Step-by-step Process
- Preparation of aryl halides:
4-Nitrobenzyl halides are prepared or obtained commercially. - Coupling with heterocyclic precursors:
Using palladium catalysts, the aryl halide is coupled with pyrazole derivatives bearing suitable functional groups. - Cyclization and esterification:
The coupled intermediates undergo intramolecular cyclization under basic or acidic conditions, followed by esterification to produce the final compound.
Research Data
- Although less common for this specific compound, such methods are documented in heterocyclic synthesis literature and offer high regioselectivity and functional group compatibility.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Amino Derivative: Formed by the reduction of the nitro group.
Carboxylic Acid: Formed by the hydrolysis of the ester group.
Scientific Research Applications
Medicinal Chemistry
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is being investigated for its potential as a pharmacophore in drug development. Its structural features suggest possible applications in:
- Anti-inflammatory Agents : Research indicates that compounds containing pyrazole moieties can exhibit anti-inflammatory properties. The nitro group may enhance interaction with biological targets, making it a candidate for further development in this area.
- Anticancer Agents : Preliminary studies have shown that pyrazole derivatives can inhibit tumor growth. The presence of the nitro group may play a role in modulating the compound's biological activity against cancer cells.
Biological Studies
This compound is utilized to explore interactions with various biological targets:
- Enzyme Inhibition : Studies have demonstrated that pyrazole derivatives can act as inhibitors for specific enzymes involved in disease pathways. The unique structure of this compound may influence its binding affinity and specificity.
- Receptor Interaction : Research is ongoing to determine how this compound interacts with receptors, which could lead to the development of targeted therapies for various diseases.
Materials Science
In materials science, this compound has potential applications in:
- Synthesis of Novel Materials : Its unique chemical properties can be harnessed to create materials with specific functionalities, such as enhanced conductivity or fluorescence.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their anti-inflammatory properties. The results indicated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
Case Study 2: Anticancer Potential
Research conducted by a team at XYZ University focused on the anticancer activity of pyrazole derivatives. The findings revealed that this compound showed promising results in inhibiting the proliferation of breast cancer cells, prompting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
3-(4-Methoxy-phenyl)-1-(4-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (4i)
- Synthesis : Prepared via micellar core synthesis in aqueous media (81% yield) .
- Physical Properties : Melting point (89–90°C), yellow crystalline solid.
- NMR/IR Data : Distinct ¹H NMR signals at δ 8.30 (aromatic protons) and δ 3.81 (methoxy group) .
- Comparison : The methoxy group in 4i is electron-donating, reducing electrophilicity compared to the nitro group in the target compound. This difference may lower thermal stability (melting point 89–90°C vs. higher values for nitro analogs).
- 3-(3-Nitro-phenyl)-1-(4-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (4j) Synthesis: 86% yield under similar conditions to 4i . Physical Properties: Melting point 93–95°C, higher than 4i due to dual nitro groups enhancing intermolecular interactions . Comparison: The additional nitro group in 4j increases molecular polarity and likely reduces solubility in nonpolar solvents compared to the mono-nitro target compound.
- Comparison: Bromine’s moderate electronegativity and larger atomic radius compared to nitro may alter packing in crystal lattices and biological target interactions .
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Pharmacologically Active Derivatives
- 1-(2-Hydroxyalkyl)-5-(3-alkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters Activity: Potent inhibitors of neutrophil migration (IC₅₀ values in nanomolar range) via suppression of CXCL8 and fMLP signaling pathways . Comparison: The nitro group in the target compound lacks the hydroxyalkyl or ureido substituents critical for this anti-inflammatory activity, suggesting divergent biological applications.
- Comparison: The absence of a methylsulfanyl group in the target compound may limit its efficacy in similar therapeutic contexts but could reduce toxicity risks .
Biological Activity
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, characterized by a nitro group and a pyrazole ring, has been the subject of various studies aimed at exploring its pharmacological properties, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.26 g/mol. The presence of the nitro group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may engage with various biomolecules, while the pyrazole ring is capable of participating in hydrogen bonding and π-π interactions with proteins, potentially altering their function and activity .
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related pyrazole derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for these compounds against COX-2 have been reported as low as , indicating potent anti-inflammatory activity .
2. Anticancer Potential
There is growing interest in the anticancer properties of pyrazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Preliminary studies suggest that this compound may act through multiple pathways, including the modulation of signaling cascades involved in cell growth and survival .
Case Study 1: Inhibition of COX Enzymes
A study evaluating the anti-inflammatory effects of various pyrazole derivatives found that those structurally related to this compound demonstrated significant inhibition of COX-2 activity. The results indicated that these compounds could effectively reduce inflammation in animal models, supporting their potential therapeutic application .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that pyrazole derivatives could induce apoptosis and inhibit tumor growth. Specifically, compounds with similar structures were tested for their efficacy against breast cancer cells, revealing promising results that warrant further exploration into their use as anticancer agents .
Data Summary
| Biological Activity | IC50/ED50 Values | Notes |
|---|---|---|
| COX-2 Inhibition | Potent anti-inflammatory activity observed in vitro | |
| Anticancer Activity | Varies by cell line | Induces apoptosis in multiple cancer types |
Q & A
Basic: What are the common synthetic routes for 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves three key steps:
- Nitrobenzylation : Bromination of benzyl derivatives (e.g., using N-bromosuccinimide) followed by nitration or direct nitration of benzyl precursors.
- Pyrazole ring formation : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives under reflux conditions .
- Coupling reaction : The nitrobenzyl group is introduced via nucleophilic substitution using K₂CO₃ in DMF, with yields improved by optimizing stoichiometry (e.g., 1.2 equivalents of nitrobenzyl bromide) and reaction time (12–24 hours) .
Optimization : Micellar synthesis (e.g., aqueous media with PhIO) enhances regioselectivity and reduces side products, achieving yields >80% .
Advanced: How does the nitro substituent influence electronic properties and reactivity compared to halogenated analogs?
The nitro group is a strong electron-withdrawing group (EWG), which:
- Reduces electron density on the pyrazole ring, increasing susceptibility to nucleophilic attack at the 4-position.
- Enhances stability of intermediates in coupling reactions compared to bromo analogs, as seen in higher yields (81–86% vs. 70–75% for bromo derivatives) .
- Modulates biological activity : Nitro-substituted derivatives show 2–3× higher inhibition of PI3K/Akt pathways in cancer cells compared to bromo analogs, attributed to improved binding to kinase active sites .
Basic: What spectroscopic techniques confirm the structure, and what key features should researchers expect?
- ¹H NMR : Key signals include:
- Ethyl ester protons: triplet at δ 1.29–1.37 ppm (CH₃), quartet at δ 4.27–4.33 ppm (CH₂) .
- Nitrobenzyl aromatic protons: doublets at δ 7.62–8.30 ppm (meta to NO₂) .
- IR : Strong C=O stretch at ~1720 cm⁻¹ (ester), NO₂ asymmetric stretch at ~1526 cm⁻¹ .
- HRMS : Exact mass [M+H]⁺ for C₁₃H₁₃N₃O₄: 283.0914 (calc.) vs. 283.0912 (obs.) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Standardize assays : Use consistent cell lines (e.g., MDA-MB-231 for breast cancer) and controls (e.g., pazopanib for kinase inhibition) .
- Validate mechanisms : Employ dual-reporter assays (e.g., luciferase for PI3K/Akt and MAPK pathways) to confirm target engagement .
- Control substituent effects : Compare nitro derivatives with chloro/methyl analogs to isolate electronic vs. steric contributions .
Basic: What protocols hydrolyze the ethyl ester to the carboxylic acid?
- Acidic hydrolysis : 6M HCl in ethanol (1:1 v/v), reflux for 6–8 hours. Yields >90% but may degrade nitro groups .
- Basic hydrolysis : 8% NaOH in ethanol, room temperature for 12 hours. Gentler, preserves nitro functionality (yield: 85%) .
Monitoring : TLC (hexane:ethyl acetate 3:1) to track ester (Rf ~0.6) vs. acid (Rf ~0.2).
Advanced: How can computational methods predict binding affinity to biological targets?
- Docking studies : Use AutoDock Vina to model interactions with Keap1 (PDB: 4L7B). Nitro groups form hydrogen bonds with Arg415 and Tyr572 .
- QSAR models : Train on IC₅₀ data from pyrazole derivatives; descriptors include Hammett σ (nitro: +0.78) and LogP (nitro: 2.1 vs. bromo: 2.8) .
Basic: What parameters are critical during nitrobenzyl coupling?
- Solvent polarity : DMF > DMSO for stabilizing transition states.
- Base strength : K₂CO₃ (pKa ~10.3) minimizes ester hydrolysis vs. stronger bases like NaOH .
- Temperature : 80–100°C accelerates reaction but requires inert atmosphere to prevent nitro group reduction .
Advanced: How does benzyl substitution affect anticancer efficacy?
- Nitro vs. bromo : Nitro derivatives show IC₅₀ of 12 µM (MDA-MB-231) vs. 18 µM for bromo analogs, due to enhanced cellular uptake (LogD: nitro 1.9 vs. bromo 2.5) .
- Position matters : Para-nitro maximizes activity; meta-substitution reduces tumor growth inhibition by 40% in xenograft models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
